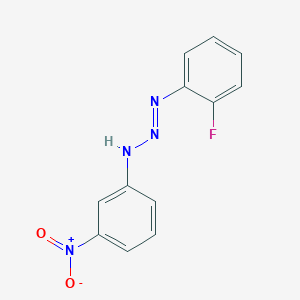
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene is an organic compound that belongs to the class of triazene derivatives Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic amine. A common synthetic route is as follows:
Diazotization: The starting material, 2-fluoroaniline, is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-nitroaniline in the presence of a base such as sodium acetate (NaOAc) to form the triazene compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The triazene group can be cleaved under reductive conditions to yield the corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Reduction of the nitro group: 3-aminophenyl derivative.
Cleavage of the triazene group: 2-fluoroaniline and 3-nitroaniline.
Substitution of the fluorine atom: Corresponding substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene has several applications in scientific research:
Medicinal Chemistry: As a potential antineoplastic agent, it can be studied for its cytotoxic effects on cancer cells.
Chemical Biology: Used as a probe to study enzyme mechanisms and protein interactions.
Material Science:
Pharmaceutical Research: Investigated for its potential as a lead compound in drug discovery programs.
Mecanismo De Acción
The mechanism of action of (1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene involves its interaction with cellular targets, leading to cytotoxic effects. The triazene group can undergo metabolic activation to form reactive intermediates that alkylate DNA, leading to cell death. The nitro group can also contribute to the generation of reactive oxygen species (ROS), further enhancing its cytotoxicity.
Comparación Con Compuestos Similares
- (1E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)triaz-1-ene
- (1E)-1-(2-Fluorophenyl)-3-(4-nitrophenyl)triaz-1-ene
- (1E)-1-(2-Fluorophenyl)-3-(3-aminophenyl)triaz-1-ene
Comparison:
- (1E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)triaz-1-ene: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
- (1E)-1-(2-Fluorophenyl)-3-(4-nitrophenyl)triaz-1-ene: The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.
- (1E)-1-(2-Fluorophenyl)-3-(3-aminophenyl)triaz-1-ene: The nitro group is reduced to an amino group, significantly altering its chemical and biological properties.
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
879329-88-1 |
|---|---|
Fórmula molecular |
C12H9FN4O2 |
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)diazenyl]-3-nitroaniline |
InChI |
InChI=1S/C12H9FN4O2/c13-11-6-1-2-7-12(11)15-16-14-9-4-3-5-10(8-9)17(18)19/h1-8H,(H,14,15) |
Clave InChI |
GLGIUDBCPPWBLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=NNC2=CC(=CC=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


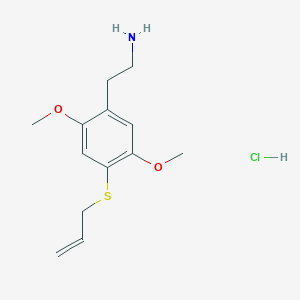
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
![1h-Oxepino[4,5-d]imidazole](/img/structure/B15170833.png)
![1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine](/img/structure/B15170841.png)
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
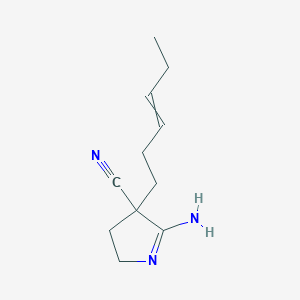
![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
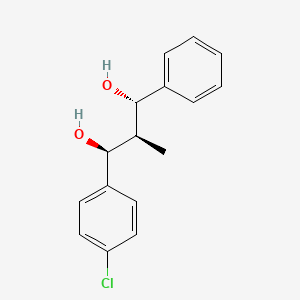
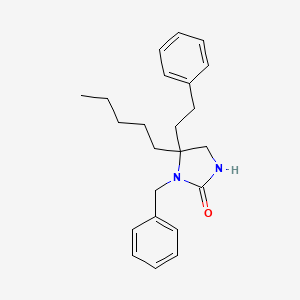
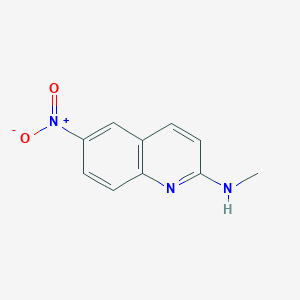

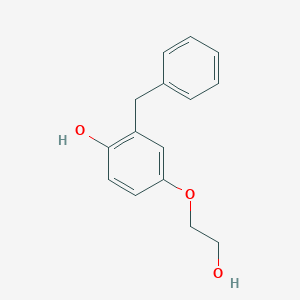
![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
